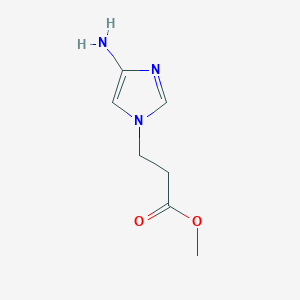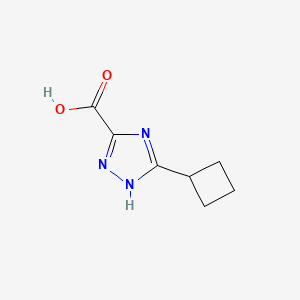
3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a cyclobutyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
- 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
3-Cyclobutyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,11,12)(H,8,9,10) |
InChI Key |
WXNCMUHJNCEWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


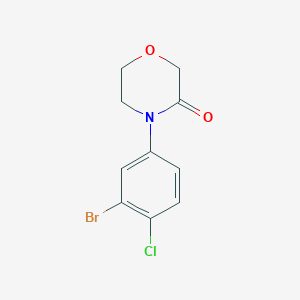
![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
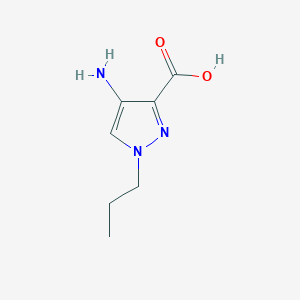
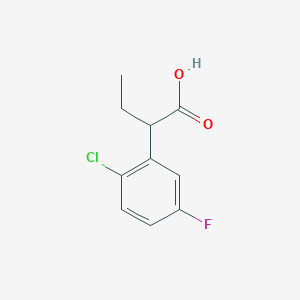



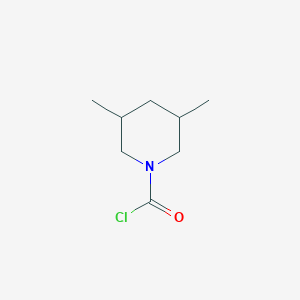
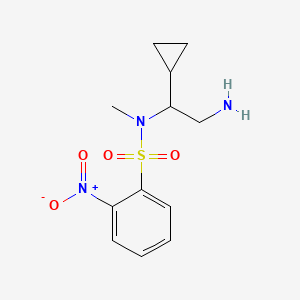

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
amine](/img/structure/B13303950.png)
